molecular formula C14H10O2 B15243649 2-Phenylbenzofuran-4-OL

2-Phenylbenzofuran-4-OL

Cat. No.: B15243649
M. Wt: 210.23 g/mol
InChI Key: MXQHXMRSHFXFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbenzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This compound is characterized by a phenyl group attached to the second position of the benzofuran ring and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzofuran-4-OL can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol with appropriate reagents. For example, the reaction of 2-phenylphenol with a suitable oxidizing agent can lead to the formation of this compound .

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids to form the desired benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzofuran-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylbenzofuran-4-OL involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with cellular enzymes and proteins, modulating their activity and preventing cellular damage .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-1-benzofuran-4-ol

InChI

InChI=1S/C14H10O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,15H

InChI Key

MXQHXMRSHFXFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.